(Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions and reagents vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions and the use of catalysts to enhance reaction efficiency and selectivity. The development of cost-effective and scalable methods is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its piperidine ring is known to enhance binding affinity and specificity .
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is investigated for its potential therapeutic applications. Piperidine derivatives have shown promise in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide involves its interaction with molecular targets, such as enzymes and receptors. The piperidine ring enhances its binding affinity, allowing it to modulate biological pathways effectively. Specific pathways and targets depend on the context of its application, such as inhibiting cancer cell proliferation or modulating neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 2-(3-methoxypiperidin-1-yl)acetimidamide
- N-hydroxy-2-(3-methoxypiperidin-1-yl)acetamide
Uniqueness
(Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups.
Properties
Molecular Formula |
C8H17N3O2 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methoxypiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C8H17N3O2/c1-13-7-3-2-4-11(5-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
InChI Key |
BILXVQZOQOKTGL-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CCCN(C1)C/C(=N/O)/N |
Canonical SMILES |
COC1CCCN(C1)CC(=NO)N |
Origin of Product |
United States |
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